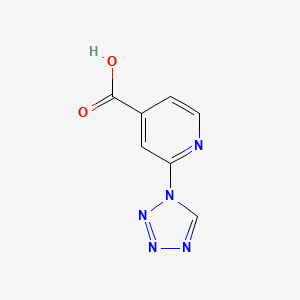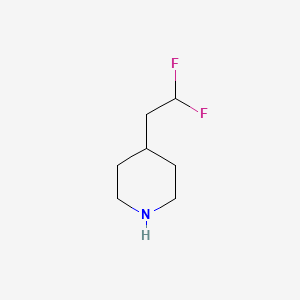
2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine is an organic compound with the molecular formula C10H10Br2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions of the pyridine ring and a pyrrolidinocarbonyl group at the 3 position. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine typically involves the bromination of pyridine derivatives followed by the introduction of the pyrrolidinocarbonyl group. One common method involves the bromination of 3-(pyrrolidinocarbonyl)pyridine using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2 and 5 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The pyrrolidinocarbonyl group can be reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar solvents such as dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides of the original compound.
Reduction Reactions: Products include secondary amines derived from the reduction of the pyrrolidinocarbonyl group.
Applications De Recherche Scientifique
2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a ligand in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine involves its interaction with specific molecular targets. The bromine atoms and the pyrrolidinocarbonyl group play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromo-3-nitropyridine: Similar in structure but contains a nitro group instead of a pyrrolidinocarbonyl group.
3,5-Dibromopyridine: Lacks the pyrrolidinocarbonyl group and has bromine atoms at the 3 and 5 positions.
2,5-Dibromo-3-chloropyridine: Contains a chlorine atom instead of a pyrrolidinocarbonyl group.
Uniqueness
2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine is unique due to the presence of both bromine atoms and the pyrrolidinocarbonyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Propriétés
Formule moléculaire |
C10H10Br2N2O |
|---|---|
Poids moléculaire |
334.01 g/mol |
Nom IUPAC |
(2,5-dibromopyridin-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H10Br2N2O/c11-7-5-8(9(12)13-6-7)10(15)14-3-1-2-4-14/h5-6H,1-4H2 |
Clé InChI |
RTIOAQUCDNOVLQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C2=C(N=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B12282432.png)
![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)

![Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12282450.png)


